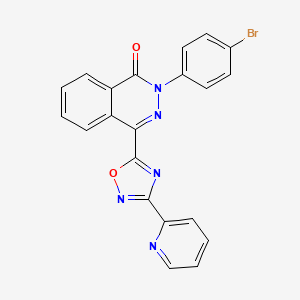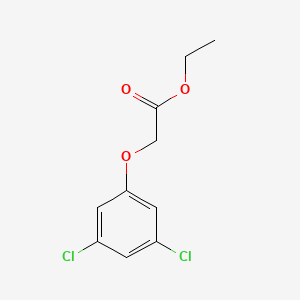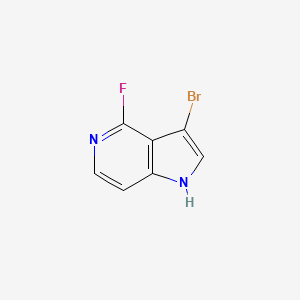![molecular formula C9H5N3O B3218507 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile CAS No. 1190309-91-1](/img/structure/B3218507.png)
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Overview
Description
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-c]pyridine core. The formyl and cyano groups are then introduced through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrrole and pyridine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: 3-carboxy-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile.
Reduction: 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-c]pyridine: Lacks the formyl and cyano groups, making it less reactive.
3-formyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but different positioning of the nitrogen atom in the pyridine ring.
1H-pyrrolo[3,2-c]pyridine: Different arrangement of the pyrrole and pyridine rings.
Uniqueness
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is unique due to the presence of both formyl and cyano groups, which enhance its reactivity and potential biological activities. This makes it a valuable compound in the synthesis of pharmaceuticals and in medicinal chemistry research.
Properties
IUPAC Name |
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O/c10-3-8-9-7(1-2-11-8)6(5-13)4-12-9/h1-2,4-5,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTOORZKQQIGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)C=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,4-diethoxyphenyl)methyl]-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B3218430.png)
![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B3218437.png)

![2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B3218444.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B3218453.png)

![methyl 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3218472.png)

![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3218487.png)

![2H-Pyrrolo[3,2-b]pyridin-2-one, 6-amino-1,3-dihydro-7-methyl-](/img/structure/B3218497.png)
![3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B3218504.png)
![4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B3218510.png)
